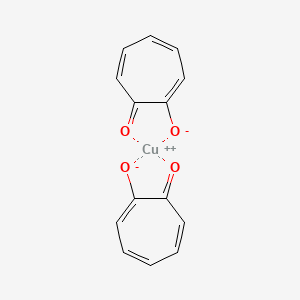
1-(Benzenesulfonyl)-1H-1,2,4-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide is a compound that belongs to the class of sulfonyl triazoles. This compound is characterized by the presence of a phenylsulfonyl group attached to a triazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide typically involves the reaction of 1H-1,2,4-triazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature. The resulting sulfonyl triazole is then further reacted with a carboxamide derivative to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different triazoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The triazole ring can also interact with nucleic acids, affecting their function. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide can be compared with other sulfonyl triazoles and related compounds:
1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid: Similar in structure but with an indole ring instead of a triazole ring.
2-(Phenylsulfonyl)-2H-1,2,3-triazole: Another sulfonyl triazole with a different substitution pattern, leading to variations in reactivity and biological properties.
Phenyl sulfonylacetophenone: A sulfone derivative used in heterocyclic synthesis, showing different reactivity due to the presence of a ketone group.
The uniqueness of 1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
62881-67-8 |
|---|---|
Formule moléculaire |
C9H8N4O3S |
Poids moléculaire |
252.25 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C9H8N4O3S/c10-8(14)9-11-6-12-13(9)17(15,16)7-4-2-1-3-5-7/h1-6H,(H2,10,14) |
Clé InChI |
AZVYSBKNBMWPRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C(=NC=N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


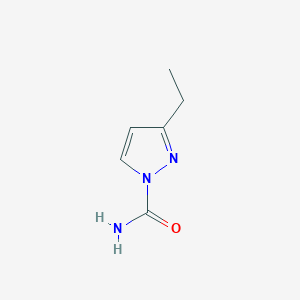
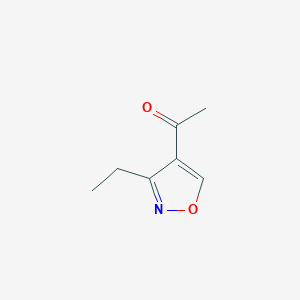
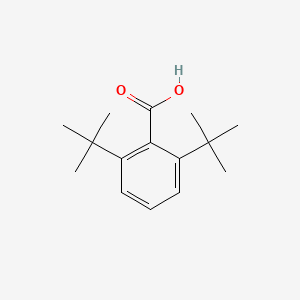
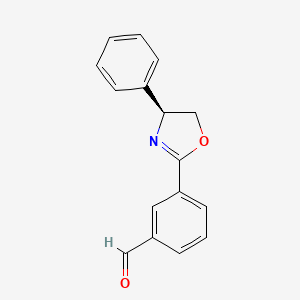
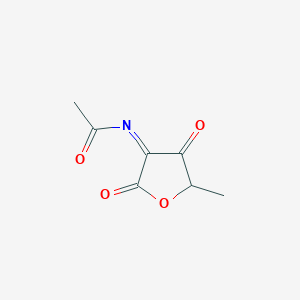
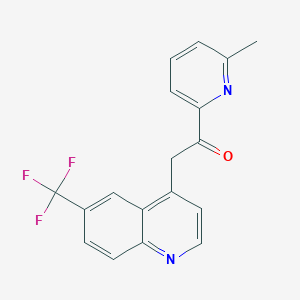


![2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)


-](/img/structure/B12872964.png)
![2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872970.png)
